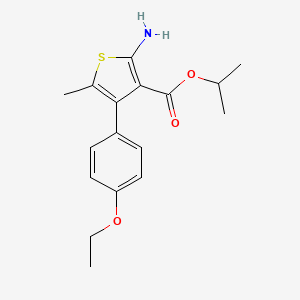
Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the condensation of appropriate starting materials. One possible route could be the Hantzsch synthesis , which typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. Further optimization and exploration of alternative synthetic methods are essential .
Molecular Structure Analysis
The molecular formula of Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is C₁₆H₁₉NO₃S . The structure consists of a thiophene ring substituted with an isopropyl group, an amino group, and an ethoxyphenyl group. The specific arrangement of atoms and bond angles can be visualized through X-ray crystallography .
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the one , have been found to possess antiviral activity . They have been used in the development of drugs that inhibit the replication of various viruses. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . They can be used in the development of drugs that reduce inflammation in the body, which is beneficial for conditions like arthritis, asthma, and inflammatory bowel disease.
Anticancer Activity
Indole derivatives have shown potential in the field of oncology . They have been used in the development of drugs that inhibit the growth of cancer cells. This makes them a valuable resource in the fight against various types of cancer.
Antimicrobial Activity
Thiophene derivatives, such as the one , have demonstrated antimicrobial activity . They have been used in the development of drugs that inhibit the growth of various bacteria and fungi. This makes them useful in the treatment of various infectious diseases.
Antidiabetic Activity
Thiophene derivatives are known to have antidiabetic properties . They can be used in the development of drugs that help control blood sugar levels in people with diabetes.
Antihypertensive Activity
Thiophene derivatives have also been found to exhibit antihypertensive properties . They can be used in the development of drugs that help control blood pressure in people with hypertension.
Analgesic and Anti-inflammatory Activity
Thiophene derivatives have been found to possess analgesic and anti-inflammatory activities . They can be used in the development of drugs that relieve pain and reduce inflammation.
Cholesterol Inhibitors
Thiophene derivatives have been used as cholesterol inhibitors . They can be used in the development of drugs that help control cholesterol levels in the body, which is beneficial for conditions like heart disease and stroke.
properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-20-13-8-6-12(7-9-13)14-11(4)22-16(18)15(14)17(19)21-10(2)3/h6-10H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWCAKSBBBAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

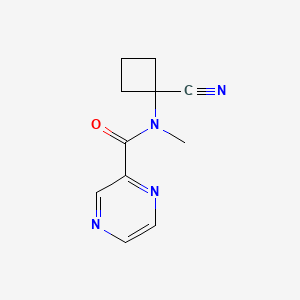
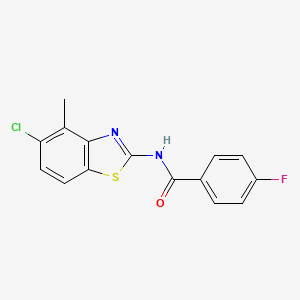
![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)
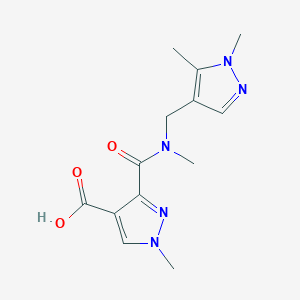
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2675520.png)
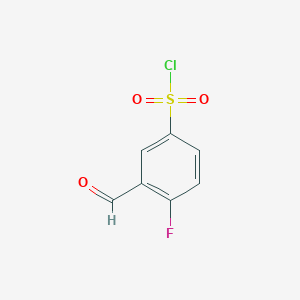
![6-Allyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2675523.png)
![N-[[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl]-N-methyloxirane-2-carboxamide](/img/structure/B2675527.png)
![2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2675528.png)
![5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2675530.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675533.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)